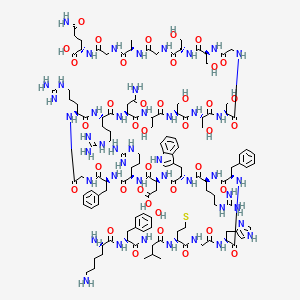
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The reaction involves the isomerization of iminium intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C11H16ClN . The IR spectrum shows peaks at 3300–3600 cm-1 (NH, OH assoc.), 1594, 1572 cm-1 (C=C arom) .
Chemical Reactions Analysis
The chemical reactions involving this compound include the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions involve the isomerization of iminium intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.71 . The IR spectrum shows peaks at 3300–3600 cm-1 (NH, OH assoc.), 1594, 1572 cm-1 (C=C arom) .
Applications De Recherche Scientifique
Synthesis and Derivative Development
- Facilitating Synthesis of Derivatives: This compound is used as a starting material in the synthesis of a variety of derivatives. For instance, it has been utilized in the synthesis of tetrahydropyrimido quinoline derivatives, exhibiting antimicrobial activities (Elkholy & Morsy, 2006).
- Production of Alkaloids and Isoquinolines: It serves as a precursor for synthesizing various alkaloids and isoquinolines, contributing significantly to the field of organic chemistry (Liermann & Opatz, 2008), (Blank & Opatz, 2011).
Biological and Pharmacological Applications
- Analgesic and Anti-Inflammatory Effects: This compound shows potential in pharmacological applications due to its analgesic and anti-inflammatory properties, indicating its usefulness in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
- Insecticidal Properties: It also demonstrates toxicological activity against pests, specifically Aphis gossypii, suggesting its application in agricultural chemistry (Bakhite et al., 2022).
Chemical and Physical Analysis
- Conformational Analysis: The compound has been subject to conformational analysis, providing insights into its chemical structure and properties, which is crucial for further chemical synthesis and applications (Olefirowicz & Eliel, 1997).
- Synthesis Techniques: Novel synthesis techniques involving this compound have been explored, such as the protected methyl 4-hydroxy-tetrahydroisoquinoline-3-carboxylate synthesis, indicating its role in advancing synthetic methodologies (Lerestif et al., 1999).
Safety and Hazards
Orientations Futures
The future directions in the research of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride could involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This could include exploring transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles .
Mécanisme D'action
Target of Action:
Related studies suggest that it interacts with dopaminergic neurons, possibly influencing their function and survival .
Mode of Action:
The exact mode of action remains partially understood. It is believed that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride may modulate dopaminergic pathways. By antagonizing the effects of neurodegeneration induced by experimental neurotoxins, it demonstrates neuroprotective activity .
Biochemical Pathways:
Its ability to counteract neurodegeneration suggests involvement in maintaining neuronal health .
Pharmacokinetics:
These properties impact bioavailability, influencing the compound’s therapeutic efficacy .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can affect its stability and efficacy.
Propriétés
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12;/h3-5,14H,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQRIVZWPNDFEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C#N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744841 |
Source


|
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-69-2 |
Source


|
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)




![2-Chloro-6-methoxypyrazolo[1,5-a]pyridine](/img/no-structure.png)




![[16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B598508.png)


